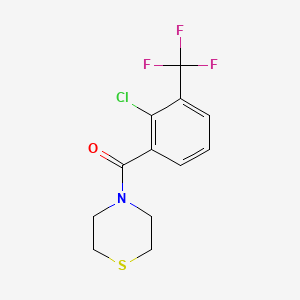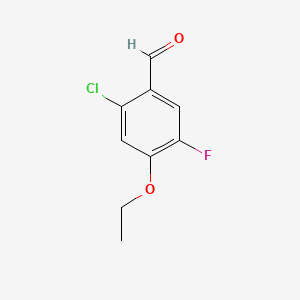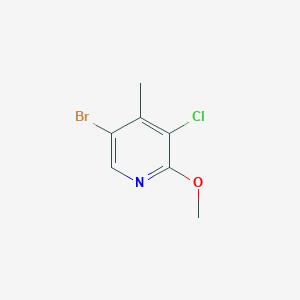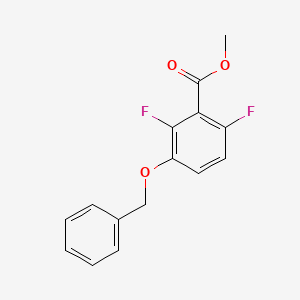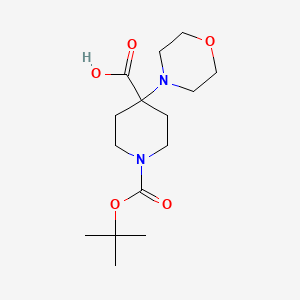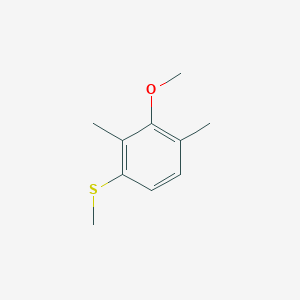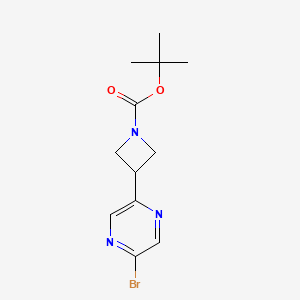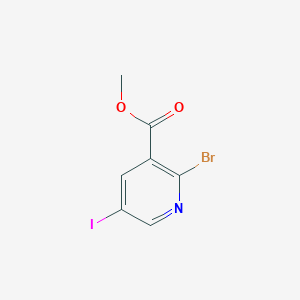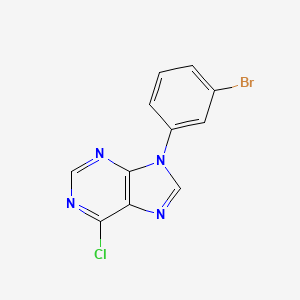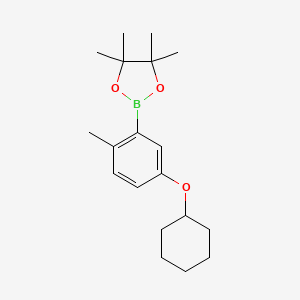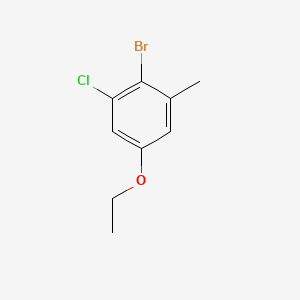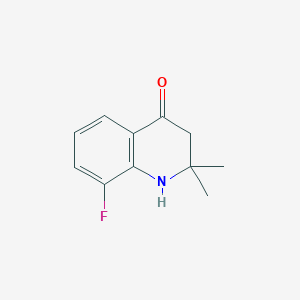
5-Bromo-2-(2,3-dimethylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,3-dimethylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,3-dimethylphenyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,3-dimethylphenyl)pyridine typically involves the bromination of 2-(2,3-dimethylphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(2,3-dimethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include 2-(2,3-dimethylphenyl)pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to synthesize bioactive molecules for studying their effects on biological systems .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,3-dimethylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparación Con Compuestos Similares
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
- 5-Bromo-2-methylpyridine
Comparison: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Propiedades
Fórmula molecular |
C13H12BrN |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
5-bromo-2-(2,3-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-4-3-5-12(10(9)2)13-7-6-11(14)8-15-13/h3-8H,1-2H3 |
Clave InChI |
UQYJLGZGDOIXPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


